Hecogenin
Overview
Description
Hecogenin is a steroidal saponin and a triterpenoid . It is a natural product found in Acer truncatum, Chlorophytum comosum, and other organisms . It has been the subject of several studies due to reports of pharmacological activities .
Synthesis Analysis
Hecogenin is used in pharmaceutical companies as a precursor for the synthesis of steroidal hormones . It has been identified from S. cordifolia and has a broad spectrum of pharmacological applications .Molecular Structure Analysis
The molecular formula of Hecogenin is C27H42O4 . Molecular docking against BACE-1 protein revealed that Hecogenin has a binding affinity score of -11.3 kcal/Mol . The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation .Chemical Reactions Analysis
Hecogenin has shown pharmacological properties in inflammation, mediating cytokines, cells, and environment . It also participated in tumoral processes by pathways like PPGARγ, ERK½, and MMP-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of Hecogenin include a molecular weight of 430.6 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 548.9±50.0 °C at 760 mmHg, and a flash point of 177.8±23.6 °C .Scientific Research Applications
1. Anti-Hyperalgesic Effect
- Summary of Application : Hecogenin Acetate (HA), a steroidal sapogenin-acetylated, has been found to produce an anti-hyperalgesic effect in mice in inflammatory models .
- Methods of Application : Acute pretreatment with HA (5, 10, or 20 mg/kg; i.p.) was used to inhibit the development of mechanical hyperalgesia induced by carrageenan, TNF-α, dopamine, and PGE2 .
- Results : The study found that HA significantly inhibited Fos-like expression in the spinal cord dorsal horn normally observed after carrageenan-inflammation .
2. Antagonist to BACE-1
- Summary of Application : Hecogenin, a plant-derived small molecule, has been studied as a potential antagonist to BACE-1, a target for neurodegenerative disorders .
- Methods of Application : The study evaluated the potential of 54 bioactive compounds from Justicia adhatoda L. and Sida cordifolia L. identified through LC-MS/MS against the β-site amyloid precursor cleaving enzyme (beta-secretase) that results in the formation of amyloidal plaques .
- Results : Molecular docking against BACE-1 protein revealed that Hecogenin, identified from S. cordifolia, has a binding affinity score of −11.3 kcal/Mol. The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, resulting in its substantial stability .
3. Anti-Inflammatory Effect
- Summary of Application : Hecogenin has been found to have anti-inflammatory properties, mediating cytokines, cells, and the environment .
- Methods of Application : The study evaluated the effects of Hecogenin on inflammation in various models .
- Results : The compounds showed significant pharmacological properties in inflammation .
4. Antimicrobial Effects
- Summary of Application : Hecogenin has shown antimicrobial effects against organisms like Candida and Aedes aegypti’s larvae .
- Methods of Application : The study evaluated the antimicrobial effects of Hecogenin on various microorganisms .
- Results : Hecogenin showed significant antimicrobial effects against the tested organisms .
5. Anti-Invasive and Mutagenic Potentials
- Summary of Application : Hecogenin has been studied for its anti-invasive and mutagenic potentials .
- Methods of Application : The study evaluated the effects of Hecogenin on invasive and mutagenic potentials .
- Results : The compounds showed significant pharmacological properties in these areas .
6. Antiulcerogenic and Healing Activity
- Summary of Application : Hecogenin Acetate has been found to have gastroprotective and healing activity .
- Methods of Application : The study evaluated the effects of Hecogenin Acetate on ulcerogenic and healing activity in rodents .
- Results : Hecogenin Acetate showed gastroprotective and healing activity at lower doses than its molecule without chemical modifications (Hecogenin), making it a promising candidate in the development of new drugs .
Safety And Hazards
Future Directions
Continuing studies with Hecogenin and its derivatives are essential as they have the potential to be a future drug . Further studies focusing on the in vivo neuroprotective activity of Hecogenin against diseases will pave the way for efficient drug discovery from natural sources in a precise manner .
properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLLFJMZLYQJ-LOBDNJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045310 | |
Record name | Hecogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hecogenin | |
CAS RN |
467-55-0 | |
Record name | (+)-Hecogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hecogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hecogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β-hydroxy-5-α-spirostan-12-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HECOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP44JJ79F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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